![molecular formula C12H13NO3 B13874683 Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate CAS No. 54756-29-5](/img/structure/B13874683.png)
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate is an organic compound with the molecular formula C12H13NO3 It is known for its unique structure, which includes a pyridine ring and a butanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate can be synthesized through a condensation reaction between pyridine-3-carbaldehyde and ethyl acetoacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate involves its interaction with specific molecular targets. The compound exhibits antimicrobial activity by binding to bacterial enzymes and disrupting their function. It also shows cytotoxic effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar structure with a pyridine ring and butanoate ester group.
Ethyl 2-oxo-2-(pyridin-3-yl)acetate: Another compound with a pyridine ring and ester group.
Uniqueness
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
54756-29-5 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
ethyl 3-oxo-2-(pyridin-3-ylmethylidene)butanoate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)11(9(2)14)7-10-5-4-6-13-8-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
WBDVKMSBTZRIJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


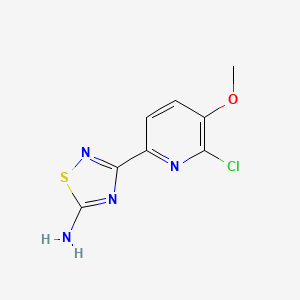
![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)
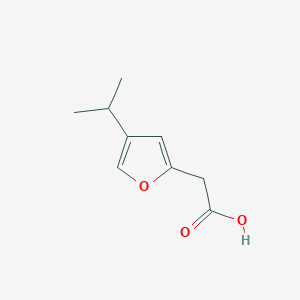
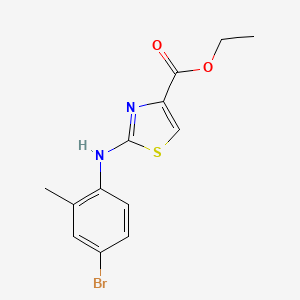
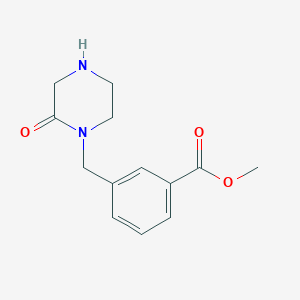
![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)
![2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13874628.png)
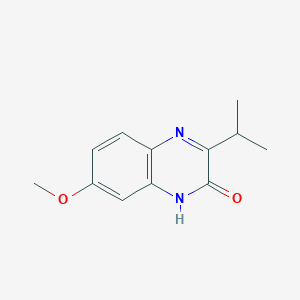
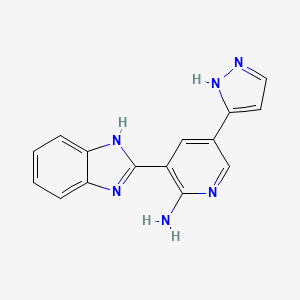
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide](/img/structure/B13874642.png)

![8-Azaspiro[4.5]decan-8-amine](/img/structure/B13874647.png)
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine](/img/structure/B13874650.png)

